molecular formula C11H11NO B13666956 2-(1-Methoxycyclopropyl)benzonitrile

2-(1-Methoxycyclopropyl)benzonitrile

Cat. No.: B13666956
M. Wt: 173.21 g/mol
InChI Key: AZOBEEMOBFCSHM-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopropyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzonitrile group attached to a methoxycyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 1-methoxycyclopropylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidation of this compound can yield benzoic acid derivatives.

    Reduction: Reduction typically produces 2-(1-Methoxycyclopropyl)benzylamine.

    Substitution: Substitution reactions can result in a variety of functionalized benzonitrile derivatives.

Scientific Research Applications

2-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the methoxycyclopropyl moiety may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the methoxycyclopropyl moiety.

    2-Methoxybenzonitrile: Similar structure but with a methoxy group directly attached to the benzene ring.

    Cyclopropylbenzonitrile: Contains a cyclopropyl group instead of a methoxycyclopropyl group.

Uniqueness

2-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1-methoxycyclopropyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-13-11(6-7-11)10-5-3-2-4-9(10)8-12/h2-5H,6-7H2,1H3

InChI Key

AZOBEEMOBFCSHM-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

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